2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide is a synthetic compound with notable pharmacological potential. Its molecular formula is C16H16ClN5OS, and it has a molecular weight of approximately 404.83 g/mol. This compound belongs to the class of triazole derivatives, which are recognized for their diverse biological activities, including antimicrobial and anticancer properties. The compound's structure features a triazole ring, a carbazole moiety, and a sulfanyl group, contributing to its unique chemical reactivity and potential therapeutic applications.
The synthesis of 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide typically involves multiple steps:
These reactions often require careful control of temperature and pH to ensure high yields and purity of the final product.
The molecular structure of 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide can be depicted using various structural representations:
InChI=1S/C16H16ClN5OS/c17-13-4-2-1-3-12(13)15-20-21-16(22(15)18)27-9-14(24)19-10-5-7-11(8-6-10)23(25)26/h1-8H,9,18H2,(H,19,24)
This representation highlights the connectivity between atoms in the molecule. The compound's structure includes:
The compound can undergo various chemical reactions due to its functional groups:
These reactions are vital for exploring additional biological activities and enhancing therapeutic efficacy.
The mechanism of action for 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide is primarily linked to its interaction with biological targets such as enzymes or receptors involved in disease pathways:
These interactions underscore its potential as a therapeutic agent in treating various diseases.
The physical and chemical properties of 2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide include:
Property | Value |
---|---|
Molecular Weight | 404.83 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
These properties are critical for understanding how the compound behaves in biological systems and its suitability for various applications.
2-{[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-y)acetamide has several scientific applications:
CAS No.: 15751-45-8
CAS No.:
CAS No.:
CAS No.: